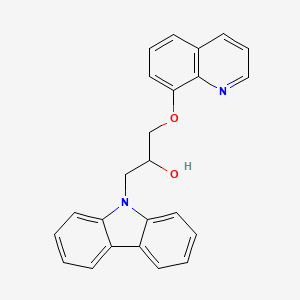
1-(9-Carbazolyl)-3-(8-quinolinyloxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-carbazolyl)-3-(8-quinolinyloxy)-2-propanol is a member of carbazoles.
Aplicaciones Científicas De Investigación
Epoxypropylcarbazole Derivatives
1-(9-Carbazolyl)-3-(8-quinolinyloxy)-2-propanol has been studied in the context of its reactions with other compounds. For instance, the reactions of epoxypropylcarbazole derivatives, like 9-(2,3-epoxypropyl)carbazole, with 2-phenylindole have been explored. These reactions occur at different sites depending on the conditions, such as at the nitrogen atom in the presence of alkali or at C(3) upon heating with 2-phenylindole (Getautis et al., 2000).
Polyester Resins Enhancement
Carbazolyl compounds, including 3-(9-carbazolyl)propane-1,2-diol, a derivative of 1-(9-carbazolyl)-3-(8-quinolinyloxy)-2-propanol, have been utilized to modify unsaturated polyester resins. These modifications result in enhanced thermal and heat resistance, making the resins more stable and robust than classic resins (Lubczak, 2013).
Photophysical Studies and Optical Applications
Novel carbazole fluorophores, synthesized from carbazolyl derivatives, have been studied for their photophysical properties. These compounds exhibit positive solvatochromism and intramolecular charge transfer, making them potential candidates for applications in nonlinear optical properties and electroluminescent devices (Telore et al., 2017).
Molecular Glasses for Electrophotography
Carbazolyl-containing molecular glasses have been synthesized and evaluated for their electrophotographic properties. These glasses, when doped with certain compounds, show significant hole drift mobilities, making them suitable for use in organic photoconductors (Daškevičienė et al., 2002).
Electroluminescent Devices
Derivatives of carbazolyl compounds have been used as saturated blue emitters in electroluminescent devices. These devices, utilizing compounds like bis(arylquinoxalinyl)carbazole derivatives, emit saturated blue light, indicating potential applications in display technologies (Lin et al., 2006).
Propiedades
Nombre del producto |
1-(9-Carbazolyl)-3-(8-quinolinyloxy)-2-propanol |
|---|---|
Fórmula molecular |
C24H20N2O2 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
1-carbazol-9-yl-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C24H20N2O2/c27-18(16-28-23-13-5-7-17-8-6-14-25-24(17)23)15-26-21-11-3-1-9-19(21)20-10-2-4-12-22(20)26/h1-14,18,27H,15-16H2 |
Clave InChI |
IHTNCHFQXFIPGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=CC5=C4N=CC=C5)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



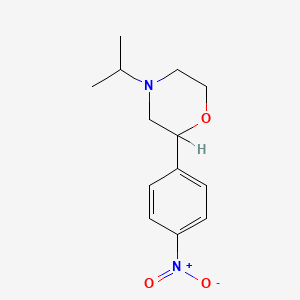
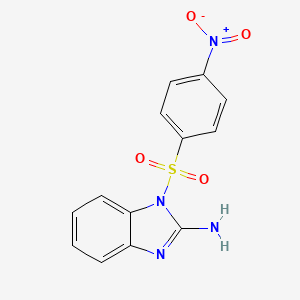
![4-methyl-N-(3-methylphenyl)-N-[2-oxo-2-[(2-oxo-3-indolyl)hydrazo]ethyl]benzenesulfonamide](/img/structure/B1230017.png)
![[4-[(4-bromo-3,5-dimethyl-1-pyrazolyl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B1230018.png)
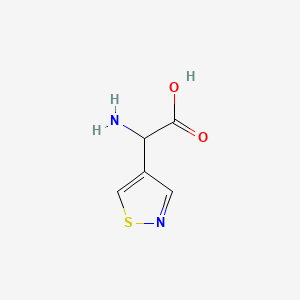
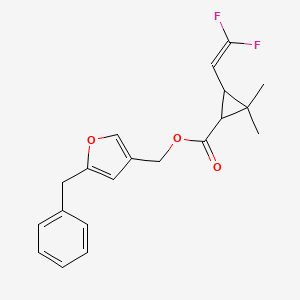
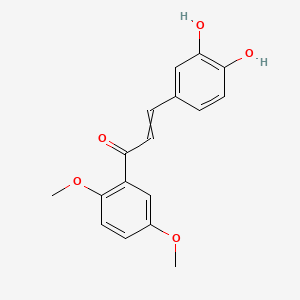
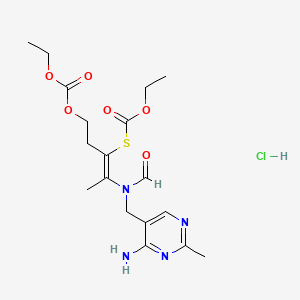
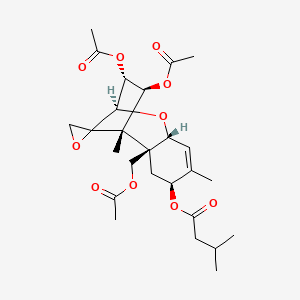
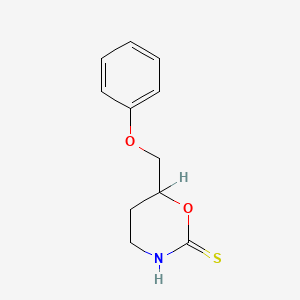
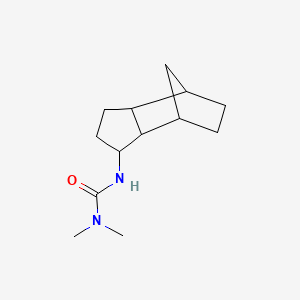
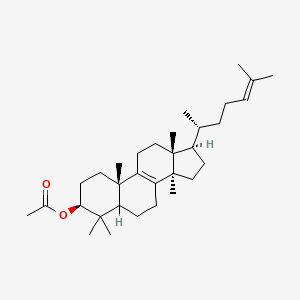
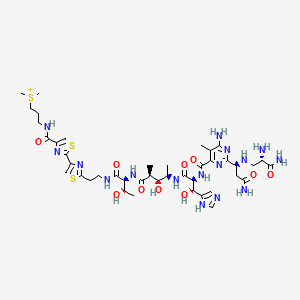
![N-[(6Z)-3-(2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-5-(diaminomethylideneamino)-3-(methylamino)pentanamide;trihydrochloride](/img/structure/B1230035.png)